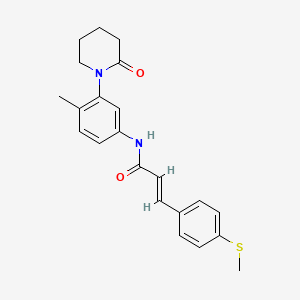

(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Historical Context and Research Evolution

The exploration of acrylamide derivatives in medicinal chemistry began with the recognition of their α,β-unsaturated carbonyl system as a potent Michael acceptor. Early synthetic methodologies, such as the Knovenagel condensation, enabled the production of 3-substituted acrylic acid derivatives, which were subsequently functionalized into acrylamides. For instance, the reaction of aldehydes with malonic acid in pyridine facilitated decarboxylation to yield acrylic acid intermediates, which were then coupled with primary amines to generate diverse acrylamide scaffolds.

The 20th century saw advancements in palladium-catalyzed reactions, particularly the Mizoroki-Heck coupling, which expanded access to aryl-substituted acrylamides. This method allowed the introduction of aromatic groups at the β-position, enhancing the compounds' ability to interact with hydrophobic protein pockets. Concurrently, the Horner–Wadsworth–Emmons (HWE) reaction emerged as a key tool for stereoselective synthesis of (E)-configured acrylamides, critical for optimizing target binding.

A pivotal shift occurred with the development of covalent kinase inhibitors, such as afatinib, which leveraged acrylamide's reactivity to form irreversible bonds with cysteine residues in epidermal growth factor receptor (EGFR). This marked a transition from reversible inhibitors to covalent modifiers, improving therapeutic durability and selectivity.

Significance in Pharmaceutical Research

Acrylamide derivatives have redefined drug design paradigms by addressing limitations in solubility, membrane permeability, and target engagement. For example, the incorporation of acrylamide groups in EGFR inhibitors like gefitinib analogs improved both hydrophilicity (via hydrogen bonding with water) and lipophilicity (through tertiary amide formation), enhancing blood-brain barrier penetration. These modifications resulted in compounds with up to 95% inhibition efficacy in preclinical models.

The structural plasticity of acrylamides enables precise tuning of electronic and steric properties. Substitutions at the α-carbon, such as nitrile groups, create "nitrile traps" that enhance interactions with nucleophilic residues (e.g., cysteine) and hydrogen-bond donors. This dual functionality is exemplified in 2-cyanoacrylamide derivatives, which exhibit superior binding kinetics in kinase inhibition assays.

Current Academic Focus on Substituted Acrylamides

Contemporary research prioritizes the development of acrylamides with tailored substituents to optimize pharmacokinetic and pharmacodynamic profiles. Key areas of investigation include:

Synthetic Innovation : Recent patents describe aqueous-phase syntheses of acrylamide derivatives using desalting agents like potassium carbonate to improve reproducibility and scalability. For instance, the reaction of nucleophilic amines with acryloyl chloride in water at neutral pH yields high-purity products without organic solvents.

Target Diversification : Beyond kinases, acrylamides are being explored as covalent inhibitors for sirtuins, histone deacetylases (HDACs), and tubulin polymerases. Compounds featuring 4-(methylthio)phenyl groups, as seen in (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide, demonstrate enhanced electron-withdrawing effects, stabilizing transition states during Michael addition.

Computational Modeling : Monte Carlo simulations and quantum chemical calculations are employed to predict adsorption geometries and reactivity indices. For example, Fukui indices for acrylamide derivatives correlate with experimental inhibition efficiencies, guiding the design of corrosion-resistant coatings and therapeutic agents.

Properties

IUPAC Name |

(E)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKVHTKGJVMHQY-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)SC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide, with the CAS number 1798395-01-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2S, with a molecular weight of 380.5 g/mol. The structure features a piperidinone moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 1798395-01-3 |

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and coagulation pathways. Its structure suggests potential inhibitory effects on enzymes involved in these processes.

- Inhibition of Factor Xa : Preliminary studies suggest that similar compounds act as direct inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, these compounds can reduce thrombin generation and platelet aggregation, which is critical in managing thromboembolic disorders.

- Anticancer Properties : Compounds with similar structural features have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related acrylamide derivatives have demonstrated their ability to induce apoptosis in colorectal carcinoma cells through mechanisms such as inhibition of anti-apoptotic proteins and activation of caspases .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of acrylamide derivatives, including compounds similar to (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide. The results indicated that these compounds could significantly inhibit cell proliferation in HCT116 colorectal cancer cells with IC50 values ranging from 6.76 µg/mL to higher concentrations depending on the specific derivative tested .

Case Study 2: Pharmacokinetics and Bioavailability

In pharmacokinetic evaluations, compounds analogous to (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide showed favorable profiles with good bioavailability and low clearance rates in animal models. These properties are critical for therapeutic applications as they suggest prolonged action within the biological system.

Comparative Analysis with Similar Compounds

| Compound Name | Primary Target | Biological Activity |

|---|---|---|

| (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide | FXa | Anticoagulant |

| N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide | FXa | Anticoagulant |

| N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-thiophen-3-ylbenzamide | Various Enzymes | Anti-inflammatory, Anticancer |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of acrylamide derivatives has been linked to significant antiproliferative activity against various cancer cell lines, including liver cancer cells (HepG2). For instance, derivatives of acrylamide have shown IC50 values indicating potent cytotoxicity, with some compounds demonstrating effectiveness comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antiplatelet Activity

In addition to its anticancer properties, (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide has demonstrated antiplatelet effects . Research indicates that similar compounds within this chemical class exhibit potent antiplatelet activity, which could be beneficial in preventing thrombotic diseases .

Structure-Activity Relationship

The structure of (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide plays a crucial role in its biological activity. The presence of specific functional groups such as the oxopiperidine moiety and methylthio group contributes to its interaction with biological targets, enhancing its efficacy as an anticancer and antiplatelet agent.

In Vitro Studies

Several studies have focused on the in vitro evaluation of acrylamide derivatives:

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Coumarin-acrylamide 6e | HepG2 | 1.88 | β-tubulin inhibition |

| Coumarin-acrylamide 6f | HL-7702 | <5-FU | Lower cytotoxicity on normal cells |

These findings suggest that modifications in the chemical structure can lead to improved selectivity and potency against cancer cells while minimizing toxicity towards normal cells .

Histopathological Studies

Histopathological evaluations have shown that treatment with acrylamide derivatives leads to significant improvements in liver architecture in animal models compared to untreated controls, indicating their potential for therapeutic use in liver cancers .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide functional group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine. This reaction is critical in pharmaceutical applications, where amide stability affects drug efficacy and metabolism.

Mechanism :

-

Acidic Hydrolysis : Protonation of the amide oxygen facilitates nucleophilic attack by water, leading to intermediate formation and eventual cleavage.

-

Basic Hydrolysis : Deprotonation of the amide nitrogen enhances nucleophilicity, accelerating water attack.

Conditions :

-

Acidic: HCl in aqueous ethanol at elevated temperatures.

-

Basic: NaOH in aqueous ethanol.

Outcome :

-

Product : 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine and 3-(4-(methylthio)phenyl)acrylic acid.

Alkene Functionalization

The conjugated acrylamide alkene (E-configured) undergoes stereospecific reactions such as hydrogenation, epoxidation, and cycloaddition. These transformations are relevant for modifying the compound’s physical or biological properties.

Examples :

-

Hydrogenation : Catalytic hydrogenation with Pd/C reduces the alkene to a single bond, altering the compound’s geometry.

-

Epoxidation : Reaction with mCPBA forms an epoxide, introducing a reactive oxygen-containing group.

Conditions :

-

Hydrogenation: H₂, Pd/C, THF, RT.

-

Epoxidation: mCPBA, DCM, 0°C.

Outcome :

-

Hydrogenation : Saturated acrylamide with retained amide functionality.

-

Epoxidation : Epoxy bridge formation at the alkene site.

Methylthio Group Reactivity

The 4-(methylthio)phenyl substituent participates in oxidation and nucleophilic substitution reactions.

Oxidation :

-

Conditions : H₂O₂, catalytic acid (e.g., H₂SO₄).

-

Products : Sulfoxide (intermediate) and sulfone (final product).

Nucleophilic Substitution :

-

Conditions : NaOH, elevated temperatures.

-

Products : Thiolate intermediates or dealkylated derivatives.

Piperidine Ring Reactivity

The 2-oxopiperidinyl moiety undergoes ring-opening reactions under acidic or nucleophilic conditions.

Mechanism :

-

Acidic Conditions : Protonation of the ketone oxygen weakens the ring, enabling nucleophilic attack (e.g., by water or amines).

-

Nucleophilic Attack : Grignard reagents or hydride donors (e.g., LiAlH₄) reduce the ketone.

Conditions :

-

Acidic: HCl in dioxane.

-

Reductive: LiAlH₄, THF, 0°C.

Outcome :

-

Ring Opening : Formation of a diamine or alcohol, depending on the reagent.

Amidation and Cross-Coupling

The compound’s synthesis likely involves amidation reactions, as seen in analogous systems. For example, B(OCH₂CF₃)₃-mediated amidation (Scheme A) or thermal amidation (Scheme B) could be used to form the amide bond .

Table 1: Comparative Reaction Data

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

- Lipophilicity : The methylthio and 2-oxopiperidinyl groups may confer higher logP values compared to polar derivatives like 3312 (hydroxy/methoxy; ) or sulfamoyl-containing analogs (), favoring blood-brain barrier penetration.

- Biological Hypotheses : Unlike thiourea-containing analogs () or sulfamoyl derivatives (), the target lacks classical enzyme-inhibiting motifs but may interact with hydrophobic kinase pockets (e.g., CDK or JAK families) via its aromatic and piperidinyl groups.

Limitations and Contradictions

- Solubility vs. Permeability : While the target’s lipophilicity may aid permeability, it could reduce aqueous solubility compared to hydroxy/methoxy () or sulfamoyl () analogs, necessitating formulation optimization.

- Lack of Direct Pharmacological Data : Most evidence provides synthetic or structural data without bioactivity results, limiting mechanistic comparisons. For example, nitrophenyl derivatives () are often associated with cytotoxicity, but this remains unconfirmed for the target.

Q & A

Q. How can researchers address solubility challenges during formulation for in vivo studies?

- Methodological Answer : Co-solvents (e.g., PEG-400) or cyclodextrin-based complexes improve aqueous solubility. Nanoformulation (liposomes or micelles) enhances bioavailability. Preclinical trials should monitor dissolution rates and tissue distribution via radiolabeling or LC-MS .

Data Analysis and Validation

Q. What statistical methods are robust for analyzing dose-response relationships in cytotoxicity assays?

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.